molecular formula C19H18N2O2 B2692497 6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 1676078-14-0

6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B2692497
CAS No.: 1676078-14-0
M. Wt: 306.365
InChI Key: FKYCSSAITMFPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a synthetic organic compound belonging to the class of [a]-annelated quinazolines, a scaffold recognized for its diverse and potent biological activities . This specific isobutyl derivative is of significant interest in medicinal chemistry research, particularly in the development of novel antiviral and anticancer agents. Compounds within this structural family have been identified as potent inhibitors of hepatitis B virus (HBV) replication, functioning by targeting the viral capsid assembly process . Furthermore, the dihydroisoindolo[2,1-a]quinazoline-5,11-dione core structure is a subject of investigation in oncology research, as related polycyclic quinazoline derivatives exhibit cytotoxicity and act as topoisomerase inhibitors, making them promising scaffolds for designing new chemotherapeutic agents . The compound is presented for research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

6-(2-methylpropyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12(2)11-20-17-13-7-3-4-8-14(13)19(23)21(17)16-10-6-5-9-15(16)18(20)22/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYCSSAITMFPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves a multi-step process. One efficient method includes a three-component reaction involving 2-amino-N-®-benzamide derivatives, 2-formylbenzoic acid, and an appropriate catalyst. For instance, sulfonic acid functionalized nanoporous silica can be used as a catalyst in ethanol under reflux conditions . This method is advantageous due to its high yield, reusability of the catalyst, and straightforward workup without the need for chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity is dominated by its two lactam rings (quinazoline-dione) and aromatic isoindole system.

Electrophilic Substitution

  • The electron-deficient quinazoline ring resists electrophilic attack, but the isoindole moiety undergoes selective bromination at the 3-position using NBS in DMF (yield: 78–82%) .

  • Nitration occurs at the para position of the benzene ring under mixed acid conditions (HNO3/H2SO4), though yields are moderate (60–65%) due to competing side reactions .

Nucleophilic Reactions

  • The lactam carbonyl groups are susceptible to hydrolysis under strong acidic (HCl/H2O, reflux) or basic (NaOH/EtOH) conditions, yielding a dicarboxylic acid derivative .

  • Reduction of the dione moiety with NaBH4 in THF selectively reduces one carbonyl group to a hydroxyl group (yield: 70%) .

Derivatization for Biological Activity

The isobutyl group enhances lipophilicity, making the compound a candidate for drug discovery. Key modifications include:

Click Chemistry

  • The 6-position isobutyl group can be functionalized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, improving water solubility and bioactivity .

Alkylation/Acylation

  • The secondary amine in the quinazoline ring undergoes alkylation with methyl iodide (KI, DMF) or acylation with acetyl chloride (pyridine catalyst) to generate N-substituted derivatives .

Mechanistic Insights

  • Cyclization Pathways : Ultrasound-assisted methods reduce reaction times (30–60 minutes vs. 16 hours) by accelerating intramolecular cyclization .

  • Acid Catalysis : Resin-bound sulfonic acid catalysts (e.g., Wang-SO3H) improve regioselectivity by stabilizing intermediates via hydrogen bonding .

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity
Research has shown that derivatives of isoindolo[2,1-a]quinazoline-5,11-dione exhibit potent anti-inflammatory properties. These compounds are known to inhibit Tumor Necrosis Factor-alpha (TNF-α), which plays a critical role in inflammatory processes. The ability to modulate TNF-α activity makes these compounds valuable in treating inflammatory disorders such as rheumatoid arthritis and potentially in managing cytokine storms associated with COVID-19 .

Antiviral Potential
Recent studies have indicated that compounds containing the isoindolo[2,1-a]quinazoline-5,11-dione framework may serve as effective antiviral agents. They have been evaluated for their ability to inhibit the replication of viruses such as Hepatitis B and SARS-CoV-2. In silico assessments suggest that these compounds can form hydrogen bonds with viral proteins, thus hindering viral activity .

Synthesis and Derivative Development

The synthesis of 6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-component reactions (MCRs) using readily available reagents. This approach not only enhances yield but also simplifies the synthesis process:

Method Reagents Yield (%) Notes
MCR2-formylbenzoic acid, aminesUp to 98%Efficient and scalable
Ultrasound-assisted synthesisVarious aryl halides86-97%Reduces reaction time significantly

The development of new derivatives through modifications of the isoindolo framework has expanded the potential applications of these compounds .

Case Study 1: Inhibition of TNF-α

A study evaluated several isoindolo derivatives for their inhibitory effects on TNF-α using an enzyme assay. Compounds were tested at various concentrations, revealing significant inhibition at micromolar levels. The results indicated that modifications to the isobutyl group could enhance anti-inflammatory activity .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another investigation focused on assessing the binding affinity of isoindolo derivatives to SARS-CoV-2 proteins using molecular docking studies. Compounds demonstrated promising interactions with viral enzymes, suggesting potential as therapeutic agents against COVID-19 .

Mechanism of Action

The mechanism of action of 6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact melting points and spectral properties:

Compound Substituent Melting Point (°C) ¹H NMR (δ, ppm) Reference
6-Isobutyl derivative Isobutyl Not reported Expected CH₂ signals at ~1.8–2.2 ppm
6-(Furan-2-ylmethyl) (6h) Furan-methyl 179–181 CH₂ (4.62–5.53), aromatic (7.21–8.24)
6-(4-Chlorobenzyl) (4l) 4-Cl-Benzyl 178–181 CH₂ (5.12–4.99), aromatic (7.07–8.06)
6-Methyl (4d) Methyl 188–189 CH₃ (3.32), aromatic (7.31–8.16)
  • Trends :
    • Melting Points : Bulky or aromatic substituents (e.g., benzyl) increase melting points due to enhanced π-stacking .
    • Spectral Shifts : Electron-withdrawing groups (e.g., Cl) deshield aromatic protons, shifting signals downfield .

Mechanistic Insights

  • HBV Capsid Inhibition : Derivatives like 4a disrupt capsid assembly by altering Cp149 protein dimerization equilibrium, detected via size-exclusion chromatography .
  • Synthetic Flexibility : Isobutyl derivatives can be synthesized via SSA-catalyzed MCRs, but Pd-catalyzed routes (e.g., ) may better accommodate steric demands.

Biological Activity

6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its role as a potential therapeutic agent.

Synthesis

The compound can be synthesized through various methodologies, including a three-component reaction that allows for the concurrent construction of five and six-membered fused heterocyclic rings. This method has been noted for its efficiency and green chemistry approach, yielding high purity products suitable for biological assays .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study comparing various quinazoline derivatives, compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains. For instance:

  • Compound 13 showed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus.
  • Compound 15 exhibited moderate activity with inhibition zones ranging from 10 to 12 mm against multiple strains .

Anti-inflammatory Properties

The compound has also been identified as a potential inhibitor of TNF-α (Tumor Necrosis Factor-alpha), which plays a critical role in inflammatory processes. The inhibition of TNF-α by small molecules represents a promising avenue for developing anti-inflammatory therapies. The research indicates that the structural modifications in isoindoloquinazoline derivatives enhance their efficacy in inhibiting TNF-α .

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with cellular pathways involved in cancer progression. Studies have indicated that certain derivatives can inhibit key enzymes involved in DNA repair mechanisms within cancer cells. For example, compounds designed to target PARP (Poly ADP Ribose Polymerase) have shown promising results in disrupting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the quinazoline ring have been shown to significantly alter activity profiles:

CompoundModificationActivity Against E. coliActivity Against S. aureus
13Triazole moiety at N-1 and N-315 mm (MIC: 65 mg/mL)9 mm
15Oxazole moiety at N-1 and N-3Moderate (10-12 mm)Moderate (MIC: 75 mg/mL)

This table highlights how specific structural changes can enhance or diminish antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinazoline derivatives found that those with oxadiazole and thiadiazole moieties exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Inhibition of TNF-α : Research indicated that certain isoindoloquinazoline derivatives effectively inhibited TNF-α production in vitro, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Mechanisms : Investigations into the anticancer properties revealed that compounds targeting PARP showed significant cytotoxicity against breast cancer cell lines, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What are the established synthetic methodologies for 6-isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione, and what are their advantages?

A catalyst-free, one-pot synthesis using acetic acid as a solvent is a key method, offering high efficiency and simplicity. This approach avoids transition-metal catalysts, reducing purification complexity and cost. Starting materials like 2-formyl benzoic acid and isobutylamine are readily available, enabling rapid construction of the fused heterocyclic core . Derivatives with substituents (e.g., 2-chlorobenzyl or furan-2-ylmethyl) can be synthesized by modifying the amine component, as demonstrated in analogous dihydroisoindoloquinazoline systems .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • Melting Point (MP): Used to assess purity (e.g., MP discrepancies between observed and literature values may indicate isomerism or impurities) .
  • IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1710 cm⁻¹) and aromatic C-H bonds (~1600 cm⁻¹) .
  • NMR Spectroscopy: Resolves stereochemistry and substituent effects (e.g., diastereotopic protons in the 6,6a-dihydro ring system) .
  • Elemental Analysis: Validates empirical formulas (e.g., deviations <0.5% for C, H, N confirm synthesis accuracy) .

Q. What theoretical frameworks guide the design of synthesis protocols for this compound?

The synthesis aligns with green chemistry principles (e.g., catalyst-free conditions) and heterocyclic chemistry theories emphasizing ring strain reduction and aromatic stabilization. Computational modeling of transition states or intermediate stability could further optimize yields .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for derivatives?

For example, 6-benzyl-6,6a-dihydroisoindoloquinazoline-5,11-dione has reported MPs of 140–142°C vs. 148–150°C. Systematic replication under controlled conditions (solvent purity, heating rate) is critical. Advanced techniques like X-ray crystallography or dynamic NMR can clarify polymorphic forms or conformational dynamics .

Q. What parameters influence reaction efficiency in one-pot syntheses, and how can they be optimized?

Key variables include:

  • Solvent Choice: Acetic acid promotes both cyclization and dehydration. Alternatives like propionic acid may alter reaction kinetics.
  • Temperature: Elevated temperatures (e.g., 100–120°C) accelerate imine formation but may degrade sensitive substituents.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro) slow ring closure, requiring longer reaction times .

Q. How do structural modifications impact bioactivity, and what methodological strategies are used to study this?

Substituents at the 6-position (e.g., benzyl vs. furan-2-ylmethyl) modulate steric and electronic properties, affecting binding to biological targets. Structure-activity relationship (SAR) studies require:

  • Molecular Docking: Predict interactions with enzymes (e.g., topoisomerases).
  • In Vitro Assays: Test cytotoxicity against cell lines with controlled metabolic profiles.
  • Metabolite Tracking: LC-MS/MS to identify degradation products or active metabolites .

Q. What interdisciplinary approaches enhance process scalability or mechanistic understanding?

  • Process Simulation: Tools like Aspen Plus model solvent recovery or energy requirements for large-scale production .
  • Computational Chemistry: Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., Pictet-Spengler cyclization) .
  • Microscopy: SEM/TEM analyzes particle morphology during crystallization .

Q. How should experimental designs be structured to evaluate bioactivity while minimizing bias?

  • Blinded Assays: Independent researchers handle compound preparation and data collection.
  • Positive/Negative Controls: Include known inhibitors (e.g., camptothecin for topoisomerase studies) and vehicle-only samples.
  • Dose-Response Curves: Use ≥5 concentrations to calculate IC₅₀ values with Hill slope validation .

Q. What gaps in existing research justify novel proposals for studying this compound?

Unexplored areas include:

  • Stereoselective Synthesis: Enantiomeric purity impacts pharmacological profiles but remains understudied.
  • In Vivo Pharmacokinetics: Limited data on bioavailability or tissue distribution.
  • Mechanistic Toxicology: Long-term cytotoxicity in non-target organisms .

Q. What challenges arise in interpreting NMR/IR spectra for complex derivatives, and how are they addressed?

  • Signal Overlap: Use 2D NMR (e.g., HSQC, HMBC) to resolve coupled protons and carbons.
  • Dynamic Effects: Variable-temperature NMR clarifies conformational exchange in the dihydroisoindole ring.
  • Isotopic Labeling: ¹³C-labeled precursors track carbonyl group behavior during degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.